(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c1-6-13-11-12-4-7-8(16(11)14-6)2-3-15(10(7)19)5-9(17)18/h2-4H,5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYZHXFUWFZFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with esters of fluorinated acids or activated carbonyl compounds under reflux conditions . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated or hydrogenated products.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that (2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A study published in Cancer Letters demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
2. Antimicrobial Properties
The compound has been tested for antimicrobial activity against a range of pathogens. Its effectiveness against resistant strains of bacteria makes it a candidate for further development.
- Data Table: Antimicrobial Efficacy
Biochemical Applications
1. Enzyme Inhibition
this compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Case Study : A study indicated that the compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms.
2. Molecular Probes
Due to its unique structure, this compound is being explored as a molecular probe for studying biological systems.
- Application Example : Researchers are investigating its use in tracking cellular processes by conjugating it with fluorescent markers.
Toxicology and Safety
While the compound shows promise in various applications, safety assessments are crucial. Preliminary toxicity studies indicate that it possesses moderate irritant properties and requires careful handling in laboratory settings.
Mechanism of Action
The mechanism of action of (2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid involves its interaction with molecular targets such as CDK2/cyclin A2. The compound binds to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site, contributing to its inhibitory activity .
Comparison with Similar Compounds
Table 1: Key Structural and Chemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| (2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid | C₁₁H₉N₅O₃ | 259.22 | 1030420-11-1 | 2-methyl group, pyrido-triazolopyrimidine core, acetic acid substituent |
| (6-Oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid | C₁₀H₇N₅O₃ | 245.20 | 1030456-82-6 | Lacks 2-methyl group; otherwise identical core |
| (7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | C₇H₆N₄O₃ | 194.15 | 1338495-14-9 | Simplified core (no pyridine ring), hydroxy substituent at position 7 |
| N-[4-(2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide | C₁₇H₁₄N₆O₂ | 334.33 | 1158403-19-0 | Acetic acid replaced by acetamide-phenethyl group |
Key Observations:
Impact of Methyl Substituent: The 2-methyl group in the primary compound enhances steric bulk and lipophilicity compared to the non-methylated analogue (CAS 1030456-82-6) . This modification may improve membrane permeability in biological systems.
Core Complexity : The pyrido-triazolopyrimidine scaffold distinguishes the primary compound from simpler triazolopyrimidine derivatives like (7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid (CAS 1338495-14-9), which lacks the fused pyridine ring . The extended aromatic system likely influences π-π stacking interactions in receptor binding.
Physicochemical and Pharmacological Insights
Biological Activity
(2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 243.22 g/mol. The structure includes a pyrido-triazolo-pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₅O₃ |
| Molecular Weight | 243.22 g/mol |
| CAS Number | 1030420-11-1 |
| Hazard Classification | Irritant |
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds derived from the triazolo-pyrimidine scaffold. Specifically, derivatives of this compound have shown significant activity against various viral strains. For instance, compounds in this class have been tested against influenza viruses (IV), demonstrating effective inhibition of viral replication at non-toxic concentrations. The mechanism involves disrupting the PA-PB1 interaction essential for viral RNA polymerase function .
Anticancer Properties
The compound exhibits promising anticancer activity by inhibiting specific cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death. The presence of multiple heterocycles enhances its potential interactions with biological targets associated with cancer progression.
Anti-inflammatory and Antioxidant Effects
In addition to its antiviral and anticancer properties, this compound has been investigated for its anti-inflammatory and antioxidant effects. The structural components may contribute to reducing oxidative stress and inflammation in various biological systems. This potential makes it a candidate for treating inflammatory diseases and conditions associated with oxidative damage.
Case Studies
Case Study 1: Antiviral Efficacy
In a study assessing the efficacy of triazolo-pyrimidine derivatives against influenza A virus (IAV), it was found that certain modifications to the core structure significantly improved antiviral activity. The IC50 values indicated that some derivatives could inhibit viral replication by over 50% at low concentrations, showcasing their potential as therapeutic agents against IAV .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of similar compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines. The study reported a reduction in tumor size in xenograft models treated with these compounds compared to controls, indicating their potential as novel anticancer agents.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : Disruption of critical protein-protein interactions necessary for viral replication.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cancer cell death.
- Reduction of Inflammation : Modulation of inflammatory cytokines and pathways involved in chronic inflammation.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, starting with cyclization of pyrimidine precursors. Key steps include:
- Ring formation : Use phosphorus oxychloride (POCl₃) under reflux to facilitate cyclization, as demonstrated for structurally analogous triazolopyrimidines .
- Purification : Recrystallization from ethanol or acetonitrile improves yield and purity. Critical parameters include temperature control (70–100°C), reaction time (5–6 hours), and catalyst selection (e.g., sulfuric acid for protonation) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Spectroscopic characterization :
- ¹H/¹³C NMR : Assign peaks for methyl, oxo, and acetic acid moieties (δ 2.1–2.5 ppm for methyl groups; δ 170–175 ppm for carbonyl carbons) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial screening : Follow CLSI guidelines for MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .
- Enzymatic inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay for kinase activity) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield using Design of Experiments (DoE)?
- Factors to test : Reaction temperature, molar ratios, and catalyst concentration.
- Response surface methodology (RSM) : Use a central composite design to model interactions between variables. For example, optimize POCl₃ volume and reflux time to maximize yield .
- Validation : Confirm optimal conditions with triplicate runs (target: >85% yield).
Q. How should contradictions in biological activity data across assay models be resolved?
- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cell-based viability (MTT assay) to distinguish direct target effects from off-target cytotoxicity .
- Solubility controls : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Meta-analysis : Pool data from independent studies to identify trends (e.g., higher activity in Gram-positive vs. Gram-negative bacteria) .
Q. What computational strategies predict pharmacokinetic properties and target interactions?
- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or CDK2). Prioritize poses with hydrogen bonds to catalytic residues .
- ADMET prediction : SwissADME predicts logP (lipophilicity) and BBB permeability. Adjust substituents (e.g., methyl groups) to enhance bioavailability .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding mode robustness .
Q. How can in vivo experimental designs account for variability in pharmacological studies?
- Randomized block design : Assign treatment groups to balance covariates like age and weight. Use split-plot designs for dose-response studies .
- Endpoint selection : Measure plasma concentration (LC-MS/MS) and organ toxicity (histopathology) to correlate exposure with efficacy/toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
